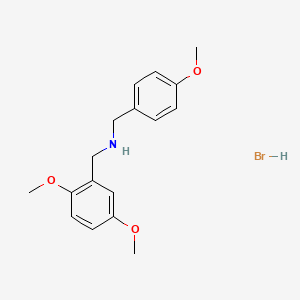

(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide

CAS No.: 1609407-14-8

Cat. No.: VC8016036

Molecular Formula: C17H22BrNO3

Molecular Weight: 368.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609407-14-8 |

|---|---|

| Molecular Formula | C17H22BrNO3 |

| Molecular Weight | 368.3 |

| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide |

| Standard InChI | InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-10-16(20-2)8-9-17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H |

| Standard InChI Key | FLSOAILXANOINE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)OC)OC.Br |

| Canonical SMILES | COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)OC)OC.Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of two benzyl moieties attached to a central amine nitrogen. The first benzyl group is substituted with methoxy groups at the 2- and 5-positions, while the second benzyl group features a single methoxy substitution at the 4-position . The hydrobromide salt form enhances its stability and solubility in polar solvents, a common modification for amine-containing pharmaceuticals .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₄BrNO₃ | |

| Molecular Weight | 368.27 g/mol | |

| Purity | 95.0% | |

| InChI Key | FLSOAILXANOINE-UHFFFAOYSA-N | |

| Storage Conditions | Long-term storage unspecified |

Spectroscopic and Physical Data

While experimental data on melting point, boiling point, and density are unavailable in public records , the InChI key (FLSOAILXANOINE-UHFFFAOYSA-N) provides a unique identifier for computational studies . Comparative analysis with structurally similar compounds, such as N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide (MW: 350.3 g/mol) , suggests that methoxy substitutions significantly influence electronic distribution and intermolecular interactions.

Synthetic Methodologies

General Synthesis of Benzylamine Hydrobromides

The preparation of (2,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide likely follows established routes for tertiary amine hydrobromides. A plausible pathway involves:

-

Mannich Reaction: Condensation of methoxy-substituted benzaldehydes with amines to form the tertiary amine backbone .

-

Salt Formation: Treatment with hydrobromic acid to yield the hydrobromide salt .

Applications and Research Utility

Pharmaceutical Intermediates

While direct pharmacological studies are absent, the structural resemblance to folic acid antimetabolites like Pemetrexed suggests potential as a scaffold for enzyme inhibitors. The methoxy groups could modulate binding affinity to folate receptors or other biological targets .

Material Science

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

The inclusion of methoxy versus methyl groups alters lipophilicity and steric bulk, impacting potential applications in drug design .

Future Directions and Research Gaps

Unanswered Questions

-

Biological Activity: No studies have evaluated this compound’s cytotoxicity, receptor binding, or metabolic stability.

-

Synthetic Scalability: Published methods for analogous compounds could be adapted, but feasibility remains untested.

Recommendations

-

Reactivity Studies: Investigate nucleophilic substitution at methoxy positions to diversify the chemical space.

-

Collaborative Efforts: Partner with academic labs to resurrect discontinued compounds for niche applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume